(2R,3R)-2,3-Diethyl-1,2,3,4-tetrahydropyrido[2,3-B]pyrazine
Description
(2R,3R)-2,3-Diethyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine is a chiral tetrahydropyrido-pyrazine derivative characterized by ethyl substituents at the 2 and 3 positions of the pyrazine ring. The core structure, tetrahydropyrido[2,3-b]pyrazine (CAS 35808-40-3), consists of a fused bicyclic system with a partially saturated pyridine ring and a pyrazine ring.
Synthesis of 2,3-diethyl derivatives is catalyzed by NH$4$Cl-CH$3$OH systems, as demonstrated in the preparation of structurally similar compounds .
Properties
CAS No. |
59352-68-0 |
|---|---|
Molecular Formula |
C11H17N3 |
Molecular Weight |
191.27 g/mol |
IUPAC Name |
(2R,3R)-2,3-diethyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine |
InChI |
InChI=1S/C11H17N3/c1-3-8-9(4-2)14-11-10(13-8)6-5-7-12-11/h5-9,13H,3-4H2,1-2H3,(H,12,14)/t8-,9-/m1/s1 |
InChI Key |
JTIGMZYQARDTPE-RKDXNWHRSA-N |
Isomeric SMILES |
CC[C@@H]1[C@H](NC2=C(N1)C=CC=N2)CC |
Canonical SMILES |
CCC1C(NC2=C(N1)C=CC=N2)CC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R)-2,3-Diethyl-1,2,3,4-tetrahydropyrido[2,3-B]pyrazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,3-diaminopyridine with diethyl ketone in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is purified using standard chromatographic techniques.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction parameters, such as temperature, pressure, and catalyst concentration, is crucial for achieving high purity and yield.
Chemical Reactions Analysis
Cyclization Reactions
The compound’s synthesis often involves cyclization strategies to form its fused pyridine-pyrazine core. A common method includes reacting diethylamine derivatives with precursors containing adjacent nucleophilic and electrophilic centers under catalytic conditions. For example:
-
Catalytic cyclization using transition metals (e.g., palladium or nickel) facilitates ring closure.
-
Temperature-dependent cyclization at 80–120°C in polar aprotic solvents (e.g., DMF or THF) ensures regioselectivity.
Functionalization via Electrophilic Substitution
The pyrazine and pyridine moieties undergo electrophilic aromatic substitution , enabling the introduction of functional groups:
-
Sulfonation : Reacts with arenesulfonyl azides in the presence of Cu(I) catalysts to form sulfonamide derivatives.
-
Halogenation : Bromination or chlorination at specific positions enhances reactivity for downstream coupling reactions .
Alkylation and Acylation
The secondary amines in the tetrahydropyrido ring participate in alkylation and acylation :
| Reaction Type | Reagents/Conditions | Product |
|---|---|---|
| N-Alkylation | Alkyl halides, K₂CO₃, DMF, 60°C | Quaternary ammonium derivatives |
| N-Acylation | Acetyl chloride, pyridine, RT | Acetamide-functionalized analogs |
These modifications improve solubility or biological activity, such as antimicrobial properties.
Reductive Amination
The compound’s amine groups engage in reductive amination with aldehydes or ketones:
-
Example : Reaction with formaldehyde and sodium cyanoborohydride yields N-methylated derivatives, critical for enhancing metabolic stability .
-
Conditions : Methanol or ethanol solvent, pH 4–6, room temperature .
Nucleophilic Substitution
The pyrazine ring undergoes nucleophilic displacement at electron-deficient positions:
-
Aminolysis : Substitution with amines (e.g., benzylamine) in refluxing toluene produces aryl-substituted analogs.
-
Thiolation : Treatment with thiols and base generates thioether linkages .
Oxidation and Reduction
-
Oxidation : Controlled oxidation with KMnO₄ or H₂O₂ converts the tetrahydropyrido ring to a fully aromatic pyrido[2,3-B]pyrazine system.
-
Reduction : Catalytic hydrogenation (Pd/C, H₂) saturates specific double bonds, altering electronic properties.
Cross-Coupling Reactions
The compound participates in Pd-mediated cross-coupling (e.g., Suzuki or Buchwald-Hartwig) for biaryl or heteroaryl functionalization:
| Coupling Type | Partners | Catalyst | Application |
|---|---|---|---|
| Suzuki | Aryl boronic acids | Pd(PPh₃)₄ | Biaryl derivatives for kinase inhibition |
| Buchwald-Hartwig | Aryl halides | Pd₂(dba)₃/XPhos | N-aryl modifications |
Mechanistic Insights
-
Cyclization Mechanism : Proceeds via a six-membered transition state, stabilized by electron-donating ethyl groups.
-
Kinetic Studies : Second-order kinetics observed in nucleophilic substitutions, with rate constants influenced by solvent polarity.
Comparative Reactivity
The stereochemistry at C2 and C3 significantly impacts reactivity:
| Position | Reactivity Profile |
|---|---|
| C2 | More susceptible to electrophilic attack due to steric accessibility |
| C3 | Participates in hydrogen bonding, affecting solubility and catalyst interactions |
Scientific Research Applications
(2R,3R)-2,3-Diethyl-1,2,3,4-tetrahydropyrido[2,3-B]pyrazine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (2R,3R)-2,3-Diethyl-1,2,3,4-tetrahydropyrido[2,3-B]pyrazine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and molecular targets involved.
Comparison with Similar Compounds
Comparison with Structural Analogs
Table 2: Pharmacological Activity of Analogs
- CETP Inhibition : The 2,3-diphenyl analog shows activity in cholesterol ester transfer protein (CETP) inhibition, but poor pharmacokinetics limit its utility. Diethyl substitution may improve bioavailability due to reduced ring strain .
- Kinase Inhibition : While 5H-pyrrolo[2,3-b]pyrazine scaffolds exhibit FGFR1 and c-Met activity, the tetrahydropyrido[2,3-b]pyrazine core (e.g., target compound) is prioritized for anaplastic lymphoma kinase (ALK) inhibition, as seen in related pharmacophores .
Physicochemical Properties
Table 3: Physical and Spectral Data
Key Research Findings and Gaps
Metabolic Stability : Diethyl substitution may mitigate oxidative metabolism seen in diphenyl analogs, though stability studies are absent in current literature .
Functionalization Potential: The diethyl scaffold allows modular modifications at positions 5–8, as demonstrated in polyfunctional analogs .
Biological Activity
(2R,3R)-2,3-Diethyl-1,2,3,4-tetrahydropyrido[2,3-B]pyrazine is a nitrogen-containing heterocyclic compound with potential biological activities. This article explores its biological activity based on available research findings and relevant case studies.
- Molecular Formula : C11H17N3
- Molar Mass : 191.27 g/mol
- Density : 0.972 g/cm³ (predicted)
- Melting Point : 94-95 °C
- pKa : 7.34 (predicted) .
Biological Activity Overview
Research into the biological activity of this compound has revealed several potential therapeutic effects:
-
Antitumor Activity :
- A study highlighted that derivatives of related compounds exhibited significant anti-tumor activity against various cancer cell lines such as A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer). Although specific IC50 values for this compound were not provided in the literature reviewed, its structural similarity to effective compounds suggests potential antitumor properties .
-
Antimicrobial Properties :
- Similar compounds have demonstrated antibacterial and antifungal activities. For instance, a study on synthesized derivatives showed high antibacterial efficacy against Gram-positive and Gram-negative bacteria and antifungal activity against Candida albicans . This suggests that this compound could exhibit comparable antimicrobial effects.
-
Enzyme Inhibition :
- Molecular docking studies indicate that compounds with similar structures can act as inhibitors of various enzymes such as carboxylesterase and acetylcholinesterase. These findings imply that this compound may also possess enzyme inhibitory properties that could be beneficial in treating conditions related to enzyme dysregulation .
Case Studies and Research Findings
Several studies have investigated the biological activities of compounds related to or derived from this compound:
Table 1: Summary of Biological Activities in Related Compounds
Detailed Case Study
In a recent study focusing on the synthesis and biological evaluation of novel heterocyclic compounds similar to this compound:
- The synthesized compounds were tested for their antibacterial activity against E. coli and S. aureus.
- Results indicated that certain derivatives exhibited significant inhibition compared to standard antibiotics like Imipenem and Nalidixic acid.
- The study also included molecular docking analysis which suggested favorable interactions between the compounds and bacterial targets .
Q & A
Basic Research Questions
Q. How does stereochemistry influence the biological activity and metabolic stability of (2R,3R)-2,3-diethyltetrahydropyrido[2,3-b]pyrazine?
- Methodological Answer: Stereochemical configuration critically impacts ligand-receptor interactions. For instance, only one isomer of the tetrahydropyrido[2,3-b]pyrazine core exhibited CETP inhibitory activity, while others lacked efficacy or stability . To assess stereochemical effects, researchers should synthesize enantiomers via chiral resolution (e.g., using chiral HPLC) and compare their pharmacokinetic (PK) profiles in transgenic animal models. Dose-exposure relationships and metabolic stability assays (e.g., liver microsome studies) can quantify differences in isomer behavior .
Q. What synthetic routes are optimal for introducing substituents to the tetrahydropyrido[2,3-b]pyrazine scaffold?
- Methodological Answer: Sequential functionalization via nucleophilic aromatic substitution (SNAr) is effective. For example, pentafluoropyridine derivatives react with sodium phenylsulfinate and diamines to generate polyfunctional scaffolds . Alternatively, microwave-assisted condensation of diketones (e.g., 1-(4-fluorophenyl)-2-(pyridin-4-yl)ethane-1,2-dione) with 2,3-diaminopyridine yields regioisomeric pyridopyrazines . Solvent choice (e.g., THF vs. acetic acid) can modulate regioselectivity during hydrogenation .
Q. How can analytical techniques distinguish regioisomers of tetrahydropyrido[2,3-b]pyrazine derivatives?
- Methodological Answer: X-ray crystallography is definitive for structural elucidation, as demonstrated for regioisomers of 3-(4-fluorophenyl)-2-(4-pyridinyl)pyrido[2,3-b]pyrazine . For rapid screening, use 2D NMR (e.g., NOESY to confirm spatial proximity of substituents) and high-resolution mass spectrometry (HRMS) to verify molecular formulas.
Advanced Research Questions
Q. What computational strategies predict binding affinity and selectivity of tetrahydropyrido[2,3-b]pyrazine derivatives for kinase targets like ALK?
- Methodological Answer: Molecular docking (e.g., AutoDock Vina) and molecular dynamics (MD) simulations can model interactions between the pyrazine core and kinase active sites. For ALK inhibitors, prioritize scaffolds mimicking diaminopyrimidine (DAP) motifs and validate predictions with in vitro kinase assays (e.g., ADP-Glo™) . Pharmacophore modeling (e.g., using Schrödinger) can identify critical substituent positions for selectivity optimization.
Q. Why does catalytic hydrogenation of pyrido[2,3-b]pyrazines exhibit solvent-dependent regioselectivity?
- Methodological Answer: In ethanol, palladium-catalyzed hydrogenation of 2,3-diphenylpyrido[2,3-b]pyrazine reduces the pyridine ring, while in acetic acid, the pyrazine ring is selectively hydrogenated. Acidic solvents stabilize protonated intermediates, favoring reduction of the more electron-deficient ring. Researchers should monitor reaction progress via LC-MS and vary solvent polarity/acidity to control regioselectivity .
Q. How can metabolic instability of tetrahydropyrido[2,3-b]pyrazine derivatives be mitigated?
- Methodological Answer: Fluorination of aromatic rings or introduction of electron-withdrawing groups (e.g., trifluoromethyl) can block oxidative metabolism. For example, fluoro-quinoxaline analogs were explored but lacked improved stability . Use deuterium isotope effects (e.g., replacing C-H with C-D at metabolic hotspots) or prodrug strategies (e.g., ester masking of amines) to enhance PK profiles.
Q. What strategies enable annelation of fused heterocycles to the tetrahydropyrido[2,3-b]pyrazine core?
- Methodological Answer: AN–AN tandem reactions with 2,3-dicyanopyrazines in alcohols yield fused systems like tetrahydrofuro[2,3-b]pyrazine. Microwave-assisted cyclization (e.g., 433 K for 5 min) accelerates annelation while preserving stereochemistry . Post-functionalization via Suzuki-Miyaura coupling (e.g., with 3,4-dimethoxyphenylboronic acid) adds diversity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
